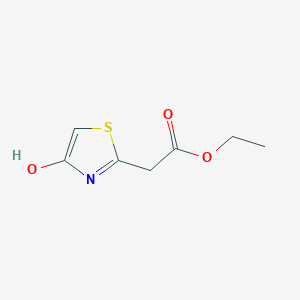

Ethyl 2-(4-hydroxythiazol-2-yl)acetate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-2-11-7(10)3-6-8-5(9)4-12-6/h4,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGSZEVDFGBFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351929 | |

| Record name | Ethyl (4-hydroxy-1,3-thiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79878-57-2 | |

| Record name | Ethyl (4-hydroxy-1,3-thiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79878-57-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of the Thiazole Heterocycle in Chemical and Biological Research

The thiazole (B1198619) ring, a five-membered aromatic ring containing both sulfur and nitrogen, is a cornerstone of heterocyclic chemistry. researchgate.netwjrr.org Its unique structure imparts a range of physicochemical properties that make it a valuable component in various applications. Thiazoles are found in numerous natural products, including the essential vitamin B1 (thiamine), and form the structural core of many synthetic compounds with diverse biological activities. eurekaselect.com

The versatility of the thiazole nucleus is evident in its widespread presence in pharmaceuticals. globalresearchonline.net Thiazole derivatives have been developed as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. researchgate.nettandfonline.com This broad spectrum of activity is attributed to the ability of the thiazole ring to interact with various biological targets. researchgate.net Beyond medicine, thiazole-based compounds are also utilized as dyes and in photographic materials. tandfonline.com The continuous exploration of thiazole chemistry highlights its enduring importance in the development of new functional molecules. wjrr.org

The 4 Hydroxythiazole Scaffold As a Subject of Academic Investigation

Within the diverse family of thiazole (B1198619) derivatives, the 4-hydroxythiazole scaffold has emerged as a significant area of academic inquiry. This particular arrangement, where a hydroxyl group is attached to the fourth position of the thiazole ring, confers specific reactivity and potential for biological activity. Research has focused on the synthesis of these scaffolds and the exploration of their properties.

The development of N-hydroxythiazole derivatives has been a subject of study, with some compounds showing potential as inhibitors of certain enzymes. rsc.org For instance, structure-guided optimization of N-hydroxythiazole derivatives has led to the discovery of selective inhibitors for factor inhibiting hypoxia-inducible factor-α (FIH), a human 2-oxoglutarate (2OG)- and Fe(II)-dependent oxygenase. rsc.org This highlights the potential of the 4-hydroxythiazole scaffold in the design of targeted therapeutic agents. The synthesis of such compounds can be complex, and their stability and reactivity are active areas of investigation. worktribe.commdpi.com

Contextualization of Ethyl 2 4 Hydroxythiazol 2 Yl Acetate Within Thiazole Chemistry

Established Synthetic Pathways for 4-Hydroxythiazole Derivatives

The formation of the 4-hydroxythiazole core is a fundamental step, often achieved through cyclocondensation reactions. This key heterocyclic structure is a tautomer of the more stable 4-thiazolidinone.

Cyclocondensation Reactions from Nitriles and Thioamides

A primary and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.comorganic-chemistry.org While the classic Hantzsch synthesis leads to a variety of substituted thiazoles, modifications are necessary to yield the 4-hydroxy variant. The reaction proceeds through an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration. chemhelpasap.com The process is known for being high-yielding and relatively simple to perform. chemhelpasap.com

Thioamides, essential precursors for this synthesis, can be prepared from nitriles. nih.govrsc.org A notable method involves the reaction of nitriles with hydrogen sulfide (B99878). nih.govrsc.org For instance, primary thioamides can be generated in moderate to excellent yields by treating nitriles with sodium hydrogen sulfide in the presence of diethylamine (B46881) hydrochloride. scilit.com This two-step sequence, converting a nitrile to a thioamide and then reacting it in a Hantzsch-type synthesis, represents a viable pathway to the thiazole core.

The reaction conditions for Hantzsch synthesis can be varied to optimize yields and selectivity. Solvents such as ethanol (B145695) are commonly employed, and the reaction can be catalyzed by acids or bases. mdpi.comrsc.org For example, studies have shown that conducting the condensation under acidic conditions can alter the regioselectivity of the reaction when using N-monosubstituted thioureas. rsc.org

Strategies Employing Mercaptoacetic Acid and Related Reagents

An alternative strategy for creating the core thiazole structure, specifically the 4-oxothiazolidine tautomer, involves the use of mercaptoacetic acid and its derivatives. The reaction of a thiourea (B124793) derivative with monochloroacetic acid is a known method for synthesizing thiazolidin-4-one structures. researchgate.net For instance, 2-(isoquinolin-5-ylimino)-3-phenylthiazolidin-4-one can be synthesized from the corresponding thiourea derivative and monochloroacetic acid, with the reaction efficiency being dependent on the choice of solvent and base. researchgate.net

Synthesis of the Ethyl Ester Moiety in Thiazole Acetates

The introduction of the ethyl acetate side chain at the 2-position of the thiazole ring is a critical step in forming the target compound and its derivatives.

Role of Ethyl Chloroacetate (B1199739) as a Key Precursor

Ethyl chloroacetate serves as a fundamental and versatile building block in the synthesis of various heterocyclic compounds, including thiazole acetates. nih.govnih.govjocpr.com Its bifunctional nature, possessing both an ester group and a reactive halogen, allows it to participate in cyclization reactions that directly install the ethyl acetate moiety.

A prominent example is the synthesis of Ethyl 2-aminothiazole-4-acetate, a commercially available compound. sigmaaldrich.com This synthesis involves the reaction of a thioamide with ethyl chloroacetate or a related α-haloester. Similarly, novel thiazole derivatives have been prepared by reacting carbothioamides with ethyl chloroacetate in ethanol at reflux in the presence of sodium acetate to yield thiazolidinone derivatives. nih.gov The reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate in the presence of potassium carbonate is another example of its utility in S-alkylation to form an ethyl acetate-substituted heterocycle. nih.gov

| Thiazole Precursor | Reagents | Product | Reference |

|---|---|---|---|

| Thiourea Derivatives | Ethyl chloroacetate, AcONa, Ethanol | Thiazolidinone derivatives | nih.gov |

| 2-Mercapto-3-phenylquinazolin-4(3H)-one | Ethyl chloroacetate, K2CO3, DMF | Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | nih.gov |

| Pyridine-3/4-thiocarboxamide | Ethyl 2-chloroacetoacetate, Ethanol | Ethyl thiazole-carboxylate derivatives | tubitak.gov.tr |

Reaction of Thiazole Precursors with Halogenated Ethyl Acetates

The reaction between a suitable thiazole precursor, often containing a nucleophilic sulfur atom (like a thioamide or mercaptothiazole), and a halogenated ethyl acetate (such as ethyl chloroacetate or ethyl bromoacetate) is a direct method for introducing the side chain. This alkylation reaction is a cornerstone of the Hantzsch synthesis and related methodologies.

For example, pyridine-3/4-thiocarboxamide derivatives can be reacted with ethyl 2-chloroacetoacetate in ethanol to directly yield ethyl thiazole-carboxylate derivatives. tubitak.gov.tr In a similar fashion, the synthesis of various thiazole derivatives often involves the condensation of a thioamide with an α-halo ester. organic-chemistry.orgnih.gov The reaction conditions typically involve a solvent like ethanol and may be facilitated by a base to neutralize the hydrogen halide formed during the reaction. nih.gov

Formation of Hydroxylated Thiazole Acetates via Oxidation Mechanisms

Direct oxidation provides a pathway to introduce a hydroxyl group onto the thiazole ring or the acetate side chain, leading to hydroxylated thiazole acetates.

One study detailed the spontaneous aerobic oxidation of ethyl 2-phenyl-2-(thiazol-2-yl)acetate, which resulted in the formation of ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. worktribe.com This highlights a potential degradation pathway but also a synthetic route to α-hydroxylated thiazole acetates. worktribe.com

Furthermore, N-hydroxythiazole derivatives can be synthesized through the oxidation of the thiazole nitrogen. A reported procedure involves the oxidation of a thiazole precursor using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) in a solvent such as chloroform. nih.govresearchgate.net This method has been employed in the synthesis of N-hydroxythiazole inhibitors of human 2-oxoglutarate dependent oxygenases, demonstrating the utility of oxidation in creating functionally important hydroxylated thiazole derivatives. nih.govrsc.org The N-hydroxyl group in these compounds was found to be crucial for their biological activity, underscoring the importance of this synthetic transformation. nih.gov

| Substrate | Oxidizing Agent/Conditions | Product | Reference |

|---|---|---|---|

| Ethyl 2-phenyl-2-(thiazol-2-yl)acetate | Aerobic oxidation | Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate | worktribe.com |

| 2-((Phenyl)sulfonyl)methyl-thiazole derivative | mCPBA, Chloroform | N-hydroxythiazole derivative | nih.gov |

Spontaneous Aerobic Oxidation in Thiazole Synthesis

The formation of hydroxylated thiazoles can occur through unintentional oxidation when exposed to air. Research has shown that related compounds, such as ethyl 2-phenyl-2-(thiazol-2-yl)acetate, undergo spontaneous aerobic oxidation to yield a hydroxylated glycolate (B3277807) moiety. mdpi.comworktribe.com This reaction happens slowly when the parent compound is left open to the atmosphere, indicating a potential degradation pathway for analogous thiazole esters. mdpi.comworktribe.com The parent compound remains stable if stored under an inert atmosphere. mdpi.com

This serendipitous discovery highlights an important consideration for the synthesis and storage of 2-substituted thiazoles, as the introduction of a hydroxyl group can occur without specific reagents, representing a key metabolic and environmental degradation route. mdpi.com

Controlled Oxidation Protocols for Thiazole Derivatives

In contrast to spontaneous reactions, controlled oxidation provides a deliberate route to hydroxylated thiazoles. Various methods have been developed that employ specific oxidants and catalysts to achieve this transformation with greater control and efficiency.

One documented approach involves the oxidation of a thiazoline-1,1-dioxide using reagents like potassium permanganate (B83412) (KMnO4) or m-chloroperoxybenzoic acid (MCPBA). researchgate.net Other established processes for the oxygenation of the thiazole ring system have utilized palladium catalysts or strong bases in the presence of oxygen to introduce the hydroxyl group. mdpi.com These methods offer a significant advantage over spontaneous oxidation by allowing for predictable and reproducible synthesis of the desired hydroxylated products.

| Method | Oxidant/Catalyst | Substrate Type | Key Feature | Reference |

| Aerobic Oxidation | Palladium Catalyst / Strong Base | 2-Substituted Thiazole | Controlled introduction of hydroxyl group. | mdpi.com |

| Chemical Oxidation | KMnO4 / MCPBA | 2-Thiazoline | Oxidation of the thiazoline (B8809763) ring. | researchgate.net |

| Self-Oxidation | None (Domino Reaction) | α-Keto Sulfines and Thioureas | Domino cycloaddition/self-oxidation cascade. | acs.org |

Advanced Synthetic Strategies and Mechanistic Considerations

Modern synthetic chemistry seeks to develop more efficient, environmentally friendly, and versatile methods for constructing complex molecules. For thiazole derivatives, this includes the use of multicomponent reactions and novel catalytic systems.

Pseudo-Multicomponent Reactions for Thiazole Scaffold Construction

The construction of the thiazole ring system is classically achieved via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. ijarsct.co.inyoutube.com While effective, modern approaches have evolved this into one-pot, multicomponent procedures that increase efficiency and molecular diversity. nih.govbepls.com

These advanced strategies, often functioning as pseudo-multicomponent reactions or domino sequences, allow for the assembly of highly substituted thiazoles from simple, readily available starting materials in a single step. For instance, a three-component, one-pot condensation of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes can produce complex thiazole derivatives in good to excellent yields. nih.govbepls.com Another approach involves the reaction of arylglyoxals, lawsone (a naturally occurring naphthoquinone), and thiobenzamides in acetic acid to create fully substituted lawsone–1,3-thiazole hybrids. acs.org Chemoenzymatic methods using enzymes like trypsin have also been developed to catalyze the one-pot multicomponent synthesis of thiazoles from secondary amines, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate (B1228247) under mild conditions. nih.gov

These methods are prized for their operational simplicity, reduced reaction times, and ability to generate a wide array of derivatives, making them powerful tools for drug discovery and materials science. nih.govacs.org

Catalytic Approaches in Thiazole Derivative Synthesis

The use of catalysts is pivotal in modern organic synthesis for enhancing reaction rates, yields, and selectivity under milder conditions. The synthesis of thiazoles has benefited significantly from a variety of catalytic systems, moving beyond traditional thermal methods.

An efficient and green approach utilizes a reusable, silica-supported tungstosilicic acid (SiW/SiO2) catalyst for the Hantzsch synthesis of thiazole derivatives. nih.govbepls.com This method can be performed under conventional heating or with ultrasonic irradiation, the latter of which often allows for reactions at room temperature. nih.gov Enzymes have also emerged as powerful biocatalysts. Trypsin from porcine pancreas and α-amylase have been shown to effectively catalyze the multicomponent synthesis of thiazole derivatives with high yields. nih.govanalis.com.my These enzymatic methods are advantageous for their mild reaction conditions and environmental compatibility. nih.gov

Other catalytic systems reported for thiazole synthesis include the use of p-toluenesulfonic acid (PTSA) under microwave conditions and metal-free electrochemical oxidative cyclization. bepls.comorganic-chemistry.org These diverse catalytic strategies represent a significant advancement, offering greener, faster, and more efficient pathways to valuable thiazole compounds. nih.govbepls.comnih.gov

| Catalyst Type | Specific Catalyst | Reaction Type | Key Advantages | Reference(s) |

| Heterogeneous Acid | Silica-supported Tungstosilicic Acid (SiW/SiO2) | Hantzsch Synthesis | Reusable, efficient under heating or ultrasound. | nih.govbepls.com |

| Biocatalyst | Trypsin from Porcine Pancreas | Multicomponent Reaction | Mild conditions, high yields, environmentally friendly. | nih.gov |

| Biocatalyst | α-Amylase | Multicomponent Reaction | Chemoenzymatic, one-pot synthesis. | analis.com.my |

| Homogeneous Acid | p-Toluenesulfonic Acid (PTSA) | Cyclization | Microwave-assisted, rapid synthesis. | bepls.com |

| Electrochemical | None (Metal/Oxidant-Free) | Oxidative Cyclization | Green and sustainable. | organic-chemistry.org |

Reactivity Profiles of 4-Hydroxythiazole Core Structures

The 4-hydroxythiazole core is a dynamic chemical entity, primarily characterized by its keto-enol tautomerism. It exists in equilibrium between the enol form (4-hydroxythiazole) and the keto form (thiazol-4(5H)-one). This tautomerism is critical as it dictates the reactivity of the ring system under various conditions. The specific tautomer present can be influenced by the solvent, pH, and the nature of substituents on the ring.

The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a primary route to thiazole derivatives. nih.govorganic-chemistry.org In certain variations of this synthesis, a 4-hydroxythiazole structure can be isolated as a stable cyclic intermediate, highlighting its role as a key precursor in thiazole chemistry. researchgate.net The reactivity of the core is also influenced by the electron-donating nature of the hydroxyl group (in the enol form) and the sulfur atom, which tends to activate the C5 position for electrophilic attack. Conversely, the keto form presents a reactive methylene (B1212753) group at the C5 position.

Chemical Transformations of the Ethyl Acetate Side Chain

The ethyl acetate side chain at the C2 position of the thiazole ring offers a reliable handle for a variety of chemical modifications, including hydrolysis, esterification, amidation, and the formation of hydrazides.

The ester functionality of this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction is a fundamental transformation for converting the ester into its corresponding carboxylic acid, 2-(4-hydroxythiazol-2-yl)acetic acid.

Acid-Catalyzed Hydrolysis : This is a reversible reaction, typically carried out by heating the ester in the presence of excess water and a strong acid catalyst. The process yields the carboxylic acid and ethanol.

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction where a base, such as sodium hydroxide (B78521) or potassium hydroxide, is used as a reactant rather than a catalyst. The reaction goes to completion, producing the carboxylate salt and ethanol. Subsequent acidification is required to obtain the free carboxylic acid.

Research on analogous thiazole-containing esters confirms that hydrolysis to the corresponding carboxylic acid is a common and predictable modification. vulcanchem.com

The ethyl acetate side chain can be readily converted into amides and hydrazides, which are crucial intermediates for the synthesis of more complex heterocyclic systems and other derivatives.

Amidation: The direct reaction of the ester with an amine to form an amide is a well-established transformation. This can be achieved by heating the ester with the desired primary or secondary amine, sometimes with the aid of a catalyst. The synthesis of various amide derivatives from related thiazole ethylamines has been documented, showcasing the utility of this reaction in creating diverse molecular libraries. nih.govnih.gov

Hydrazide Formation: The reaction of this compound with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) is a standard method for preparing the corresponding acetohydrazide. This reaction is typically performed by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol. mdpi.comekb.eg The resulting 2-(4-hydroxythiazol-2-yl)acetohydrazide is a key building block, for example, in the synthesis of Schiff's bases or other heterocyclic compounds like 1,2,4-triazoles and 1,3,4-thiadiazoles. mdpi.com

The table below summarizes typical conditions for hydrazide formation based on analogous ester transformations.

| Starting Ester | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester | Hydrazine Hydrate (100%) | Not specified | Not specified | (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | mdpi.com |

| Ethyl Benzoate | Hydrazine Hydrate | Ethanol | Reflux | Benzoate Hydrazide | sigmaaldrich.com |

| Ethyl Acetate | Hydrazine Hydrate (80%) | None | Heating | Acethydrazide | google.com |

Functionalization of the Thiazole Ring and its Hydroxy Group

The thiazole ring and its hydroxyl substituent provide multiple avenues for further derivatization, allowing for fine-tuning of the molecule's properties.

The thiazole ring is considered an electron-rich aromatic system and is generally susceptible to electrophilic substitution. In a 2,4-disubstituted thiazole like the title compound, the C5 position is the most probable site for such reactions. The electron-donating effects of the ring sulfur and the 4-hydroxy group further activate this position.

Common electrophilic substitution reactions that could be applied include:

Halogenation : Introduction of bromine or chlorine at the C5 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration : Reaction with a mixture of nitric and sulfuric acid can introduce a nitro group (–NO₂) onto the C5 position, although the conditions must be carefully controlled to avoid degradation of the sensitive ring. libretexts.orgrsc.org

Friedel-Crafts Reactions : Acylation or alkylation at the C5 position, though these reactions can be complex with heterocyclic systems.

Nucleophilic aromatic substitution on the thiazole ring is less common and typically requires the presence of a good leaving group, such as a halogen, at the position of attack. youtube.com

The 4-hydroxy group exhibits reactivity similar to that of a phenol (B47542) or an enol, allowing for derivatization through O-alkylation and O-acylation. These reactions are valuable for protecting the hydroxyl group or for introducing new functional moieties.

O-Alkylation (Ether Formation) : The hydroxyl group can be converted into an ether by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., K₂CO₃, NaH). This converts the –OH group to an –OR group.

O-Acylation (Ester Formation) : Reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) leads to the formation of an ester at the C4 position. For example, reacting the compound with acetic anhydride (B1165640) would yield Ethyl 2-(4-acetoxythiazol-2-yl)acetate.

The table below outlines representative derivatization reactions applicable to the hydroxyl group.

| Reaction Type | Reagent | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| O-Acylation | Acyl Chlorides, Acid Anhydrides | Base (e.g., Pyridine) | 4-Acyloxy Thiazole Derivative | nih.gov |

| O-Alkylation | Alkyl Halides | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-Alkoxy Thiazole Derivative | nih.gov |

Proposed Reaction Mechanisms of Key Transformations

The chemical reactivity of this compound and its analogues is centered around the thiazole core and its functional groups. The formation of the thiazole ring itself, as well as subsequent derivatization reactions, proceed through distinct mechanistic pathways involving key intermediates.

Intermediates in Thiazole Ring Formation

The most common and versatile method for synthesizing the 4-hydroxythiazole core of this compound is a variation of the Hantzsch thiazole synthesis. This pathway involves the condensation of a thioamide with an α-halocarbonyl compound.

A prominent synthetic route involves the reaction of ethyl acetoacetate (B1235776) with a brominating agent, followed by cyclization with thiourea. The reaction sequence can be summarized as follows:

α-Bromination of a β-ketoester : Ethyl acetoacetate is brominated at the α-position.

Cyclization with a Thioamide : The resulting α-bromo-β-ketoester reacts with a thioamide, such as thiourea, to form the thiazole ring.

The proposed mechanism for the cyclization step is believed to proceed through the following intermediates:

Nucleophilic Attack : The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon bearing the bromine atom in the α-bromo-β-ketoester. This initial attack forms a thioether intermediate.

Intramolecular Condensation : The amino group of the thioamide intermediate then undergoes an intramolecular nucleophilic attack on one of the carbonyl carbons of the ester moiety.

Dehydration : The resulting tetrahedral intermediate eliminates a molecule of water to form the final 4-hydroxythiazole ring.

In an alternative approach for synthesizing related 2-aminothiazole (B372263) derivatives, the formation of the thiazole ring is proposed to occur via the nucleophilic addition of the sulfur atom of a thiourea derivative to the α,β-unsaturated system of a β-aroylacrylic acid. ekb.eg

Another relevant synthetic pathway leading to thiazole derivatives involves a multi-step sequence starting from simple precursors. nih.gov This process includes the formation of key intermediates before the final cyclization to the thiazole ring:

Chalcone (B49325) Intermediate : A base-catalyzed condensation reaction between an aldehyde and an acetophenone (B1666503) yields a chalcone.

Thioamide Intermediate : The chalcone then undergoes a cyclocondensation reaction with a thiosemicarbazide (B42300) to form a thioamide intermediate. nih.gov

Final Cyclocondensation : This thioamide intermediate further reacts with a phenacyl bromide in a second cyclocondensation to yield the final thiazolyl-dihydropyrazole product. nih.gov

The following table summarizes the key intermediates in different thiazole formation pathways:

Table 1: Key Intermediates in Thiazole Ring Formation| Pathway | Starting Materials | Key Intermediates | Final Product Type |

|---|---|---|---|

| Hantzsch Synthesis Variation | Ethyl acetoacetate, Brominating agent, Thiourea | α-bromo-β-ketoester, Thioether intermediate | 4-hydroxythiazole |

| β-Aroylacrylic Acid Route | β-Aroylacrylic acid, Thiourea derivative | Product of nucleophilic addition of sulfur | 2-amino-4-hydroxythiazole |

| Multi-step Pyrazole Synthesis | Aldehyde, Acetophenone, Thiosemicarbazide, Phenacyl bromide | Chalcone, Thioamide | Thiazolyl-dihydropyrazole |

Pathways for Derivatization Reactions

The this compound structure possesses several reactive sites that allow for a variety of derivatization reactions. These include the hydroxyl group on the thiazole ring, the active methylene group of the acetate side chain, and the thiazole ring itself.

Reactions at the Hydroxyl Group:

The 4-hydroxy group is a key site for functionalization. It can undergo O-alkylation and acylation reactions.

O-Acylation : The hydroxyl group can be acylated, for instance, by reacting with acetic anhydride. ekb.eg This reaction typically proceeds via a nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the anhydride.

Reactions involving the Thiazole Ring:

The thiazole ring can undergo electrophilic substitution reactions.

Bromination : The thiazole ring can be brominated, leading to the introduction of a bromine atom onto the ring. ekb.eg

Derivatization of the Acetate Side Chain:

The acetate side chain offers further opportunities for modification.

Coupling Reactions : The carboxylic acid functionality (after hydrolysis of the ethyl ester) can be coupled with other molecules. For example, coupling with 2-(phenylsulfonyl)acetic acid can be achieved using propylphosphonic anhydride (T3P) as a coupling agent. researchgate.net This reaction proceeds through the activation of the carboxylic acid, followed by nucleophilic attack by an amine.

The following table outlines some of the key derivatization reactions and the reagents used:

Table 2: Derivatization Reactions of this compound Analogues| Reaction Type | Reagent(s) | Functional Group Targeted | Product Type |

|---|---|---|---|

| O-Acylation | Acetic anhydride | 4-hydroxyl group | Acetyl derivative |

| Bromination | Bromine | Thiazole ring | Bromo-thiazole derivative |

| Amide Coupling | 2-(phenylsulfonyl)acetic acid, T3P | Carboxylic acid (from ester hydrolysis) | Acetamide derivative |

| Etherification | Not specified | 4-hydroxyl group | O-substituted derivatives |

| Azide/Acetylene Incorporation | Not specified | 4-hydroxyl group | Functionalized for click chemistry |

Biological Activities and Pharmacological Research of 4 Hydroxythiazole 2 Yl Acetate Derivatives

Broad Spectrum Biological Activities of Thiazole (B1198619) Derivatives

The thiazole nucleus is a versatile pharmacophore, and its derivatives have demonstrated a remarkable range of pharmacological effects. globalresearchonline.netglobalresearchonline.net These compounds are recognized for their potential in treating a variety of diseases due to their diverse biological activities, which include:

Antimicrobial Properties: Thiazole derivatives have been extensively studied for their antibacterial and antifungal activities. nih.govresearchgate.net They are a key component in some antibiotics. nih.gov

Antitumor Activity: Many thiazole-containing compounds have shown significant potential as anticancer agents. nih.govwisdomlib.org Clinically used anticancer drugs such as Dasatinib (B193332) and Tiazofurin feature the thiazole ring in their structure. globalresearchonline.netglobalresearchonline.net

Anti-inflammatory Effects: Several thiazole derivatives, including Fanetizole and Meloxicam, are known for their anti-inflammatory properties. globalresearchonline.netglobalresearchonline.net

Antiviral Activity: The thiazole scaffold is present in antiviral drugs like Ritonavir, which is used in the treatment of HIV. globalresearchonline.netglobalresearchonline.net

Other Activities: Beyond these, thiazole derivatives have also been investigated for antimalarial, antioxidant, anticonvulsant, and antidiabetic properties. nih.govwisdomlib.org

The broad applicability of the thiazole scaffold in drug discovery stems from its ability to be modified at various positions, allowing for the generation of new molecules with enhanced and specific biological activities. globalresearchonline.netcabidigitallibrary.org

Specific Pharmacological Investigations of 4-Hydroxythiazole-Containing Compounds

The 4-hydroxythiazole moiety is a key structural feature that has been explored for its own unique pharmacological potential. The following sections detail specific research into the biological activities of compounds containing this particular chemical group.

While broad antimicrobial activity is a known characteristic of thiazole derivatives in general nih.govresearchgate.net, specific studies on 4-hydroxythiazole-containing compounds have also been conducted. For instance, research into related heterocyclic structures like 4-hydroxycoumarin (B602359) derivatives has shown that these compounds can possess significant antibacterial and antifungal properties. nih.gov One study on 3-arylcarbamoyl-4-hydroxycoumarins demonstrated notable activity against Gram-positive bacteria. nih.gov Another study on 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones, which share a hydroxylated heterocyclic ring system, found that some derivatives exhibited potent activity against Candida albicans. nih.gov

| Compound Class | Microorganism | Activity Noted | Source |

|---|---|---|---|

| 3-Arylcarbamoyl-4-hydroxycoumarins | Gram-positive bacteria | Significant activity | nih.gov |

| 4-Hydroxy-2H-1,4-benzoxazin-3(4H)-ones | Candida albicans | Best activity for compounds 9 and 10 | nih.gov |

The antiproliferative effects of compounds containing a 4-hydroxythiazole or a related 4-hydroxylated heterocyclic scaffold have been a subject of investigation. For example, new derivatives of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole have been synthesized and tested for their antiproliferative activity against various human cancer cell lines. nih.gov Some of these compounds showed a higher antiproliferative effect than the standard chemotherapeutic agent cisplatin. nih.gov

In another study, ureido-substituted 4-phenylthiazole (B157171) derivatives were evaluated for their antiproliferative activity against human liver cancer cell lines. mdpi.com One particular compound, compound 27, demonstrated potent cytotoxicity against HepG2 cells with an IC50 value of 0.62 ± 0.34 μM, which was significantly better than the control drug Sorafenib (IC50 = 1.62 ± 0.27 μM). mdpi.com This compound was found to induce G2/M cell cycle arrest and early-stage apoptosis. mdpi.com

Furthermore, research on 4-hydroxycoumarin derivatives has also revealed promising antitumor activity. nih.gov

| Compound | Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| Compound 27 (Ureido-substituted 4-phenylthiazole derivative) | HepG2 (Liver Cancer) | 0.62 ± 0.34 μM | mdpi.com |

| Sorafenib (Control) | HepG2 (Liver Cancer) | 1.62 ± 0.27 μM | mdpi.com |

4-Hydroxythiazoles have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. nih.gov Research has shown that these compounds can exhibit IC50 values of less than 1 microM in vitro. nih.gov Structure-activity relationship studies have indicated that 5-phenyl derivatives are among the most potent in this series. nih.gov These 4-hydroxythiazole compounds were found to be active inhibitors of 5-LOX in both intact rat polymorphonuclear leukocytes and human whole blood. nih.gov They also demonstrated selectivity for 5-lipoxygenase over other related enzymes like cyclooxygenase and 12- and 15-lipoxygenase. nih.gov

Further research demonstrated that the carboxylic acid moiety of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) and ibuprofen (B1674241) could be replaced with a 4-hydroxythiazole group, effectively transforming these cyclooxygenase inhibitors into 5-lipoxygenase inhibitors. nih.gov

The N-hydroxythiazole scaffold has been identified as a useful inhibitor of the 2-oxoglutarate (2OG) dependent oxygenase, Factor Inhibiting Hypoxia-Inducible Factor-α (FIH). nih.gov FIH is a key regulator of the cellular response to hypoxia. rsc.org Through structure-guided optimization, N-hydroxythiazole derivatives have been developed that show significantly improved selectivity for FIH inhibition over other related enzymes. nih.govrsc.org The N-hydroxyl group on the thiazole ring is crucial for this inhibitory activity, as derivatives lacking this group showed no inhibition. nih.gov These optimized inhibitors have been shown to modulate the expression of FIH-dependent target genes. nih.govrsc.org

| Compound Class | Enzyme Target | Key Findings | Source |

|---|---|---|---|

| 4-Hydroxythiazoles (5-phenyl derivatives) | 5-Lipoxygenase (5-LOX) | Potent and selective inhibitors with IC50 < 1 µM. | nih.gov |

| N-hydroxythiazole derivatives | Factor Inhibiting Hypoxia-Inducible Factor-α (FIH) | Selective inhibitors; N-hydroxyl group is essential for activity. | nih.gov |

Hypoglycemic and Antidiabetic Potential of Related Structures

The thiazole ring is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds, including several with demonstrated hypoglycemic and antidiabetic properties. rasayanjournal.co.inrjptonline.org While research specifically on Ethyl 2-(4-hydroxythiazol-2-yl)acetate is limited, the broader class of thiazole derivatives has been extensively investigated for its potential in managing diabetes mellitus. rasayanjournal.co.inrjptonline.org These compounds often target key enzymes and pathways involved in glucose metabolism and insulin (B600854) signaling. rasayanjournal.co.in

Thiazolidinediones (TZDs), such as pioglitazone (B448) and rosiglitazone, are a well-established class of antidiabetic drugs that feature a thiazole-related core structure. rjptonline.orgnih.gov They primarily act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating adipogenesis, glucose homeostasis, and lipid metabolism. The search for new antidiabetic agents continues to explore novel thiazole derivatives with the aim of improving efficacy and reducing side effects associated with existing therapies. rasayanjournal.co.in

Recent research has focused on synthesizing and evaluating various thiazole derivatives for their ability to inhibit enzymes critical to carbohydrate digestion and glucose regulation. These include α-amylase and α-glucosidase, which are responsible for breaking down complex carbohydrates into absorbable monosaccharides. rjptonline.orgnih.gov Inhibition of these enzymes can delay glucose absorption and lower postprandial blood glucose levels. Another significant target is aldose reductase (AR), an enzyme in the polyol pathway that converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, this pathway's overactivation contributes to diabetic complications like neuropathy, nephropathy, and retinopathy. nih.gov

Several studies have highlighted the potential of newly synthesized thiazole derivatives:

Hydrazine (B178648) clubbed thiazoles have shown potent inhibitory activity against aldose reductase (AR), α-glucosidase, and α-amylase. nih.gov Some derivatives exhibited nanomolar inhibitory constants (Kᵢ) against AR, surpassing the efficacy of the standard drug epalrestat. nih.gov

Thiazolidinone-triazole derivatives have been identified as selective inhibitors of aldose reductase 2 (ALR2), with some compounds showing high potency and selectivity over the related ALR1 enzyme. nih.gov

Derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid are another class being investigated, building on the success of thiazolidinedione drugs. nih.gov

These findings underscore the therapeutic potential of the thiazole scaffold in developing new treatments for diabetes and its associated complications. rasayanjournal.co.inrjptonline.org The structural versatility of the thiazole ring allows for the design of compounds that can interact with various biological targets involved in the pathogenesis of diabetes. rasayanjournal.co.in

Table 1: Antidiabetic Activity of Selected Thiazole Derivatives

| Derivative Class | Target Enzyme(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Hydrazine Clubbed Thiazoles | Aldose Reductase (AR), α-Glucosidase, α-Amylase | Showed potent, often nanomolar, inhibition of AR, and micromolar inhibition of α-glucosidase and α-amylase. | nih.gov |

| Thiazolidinone-Triazole Derivatives | Aldose Reductase 2 (ALR2) | Demonstrated selective and potent inhibition of ALR2, a key target for preventing diabetic complications. | nih.gov |

| (E)‐2‐(2‐(arylmethylene)hydrazinyl)‐4‐arylthiazoles | α-Glucosidase | Some compounds were found to be significantly more potent inhibitors of α-glucosidase than the standard drug, acarbose. | nih.gov |

Medicinal Chemistry Applications and Drug Discovery Potential

The 4-hydroxythiazole moiety and its related structures represent a versatile scaffold with significant potential in medicinal chemistry and drug discovery. chemimpex.comnih.gov The thiazole ring is a key component in numerous FDA-approved drugs and serves as a foundational structure for developing new therapeutic agents targeting a wide range of diseases. rasayanjournal.co.innih.gov Its unique chemical properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. nih.govnih.gov

The applications of thiazole derivatives in drug discovery are extensive and varied:

Anticancer Agents: The 2-aminothiazole (B372263) scaffold is a crucial component of several anticancer drugs, including the tyrosine kinase inhibitor dasatinib and the PI3K inhibitor alpelisib. nih.gov Numerous 2-aminothiazole analogs have demonstrated potent and selective inhibitory activity against a variety of human cancer cell lines, such as those for breast, lung, and colon cancer. nih.gov Research has also explored ethyl acetate (B1210297) derivatives of other heterocyclic systems, like benzimidazole, for their antitumor activities. researchgate.net

Anti-inflammatory and Lipoxygenase Inhibition: 4-Hydroxythiazoles have been identified as potent and selective inhibitors of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov This makes them promising candidates for the development of new anti-inflammatory drugs. nih.gov Other synthesized ethyl 2-thiazolyl acetates have also shown anti-inflammatory and analgesic activities in preclinical studies. nih.gov

Antimicrobial and Antifungal Agents: The thiazole nucleus is a common feature in compounds with antibacterial and antifungal properties. chemimpex.com For instance, 4-(4-Fluorophenyl)-2-hydroxythiazole is used as an intermediate in the synthesis of pharmaceuticals targeting bacterial infections. chemimpex.com

Neurological and Other Applications: Thiazoline (B8809763) derivatives, structurally related to thiazoles, have been investigated for their potential in treating neurological disorders and have shown anti-HIV activity. rsc.org Furthermore, N-hydroxythiazole derivatives have been developed as selective inhibitors for factor inhibiting hypoxia-inducible factor (FIH), a 2-oxoglutarate (2OG) oxygenase, which has implications for regulating cellular metabolism. rsc.org

Iron Chelators: Certain derivatives, such as (S)-4,5-dihydro-2-(2-hydroxy-4-hydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid, have been studied for their iron-chelating properties, which are important for treating iron overload conditions. nih.gov

The drug discovery potential of this compound class is rooted in its ability to act as a bioisostere for other functional groups and its capacity to form key interactions with various enzyme active sites and receptors. rasayanjournal.co.in The ethyl acetate group can be readily modified or hydrolyzed, providing a handle for creating prodrugs or linking to other pharmacophores to create hybrid molecules with enhanced or dual activities. nih.gov The ongoing exploration of thiazole chemistry continues to yield novel compounds with promising therapeutic profiles for a multitude of human diseases. nih.govrsc.org

Table 2: Medicinal Chemistry Applications of Thiazole-Related Structures

| Compound Class | Therapeutic Area | Mechanism/Target | Reference(s) |

|---|---|---|---|

| 2-Aminothiazole Derivatives | Oncology | Tyrosine kinase inhibition (e.g., Dasatinib), PI3K inhibition (e.g., Alpelisib) | nih.gov |

| 4-Hydroxythiazole Derivatives | Anti-inflammatory | Selective inhibition of 5-lipoxygenase | nih.gov |

| N-Hydroxythiazole Derivatives | Metabolic Regulation | Selective inhibition of Factor Inhibiting Hypoxia-Inducible Factor (FIH) | rsc.org |

| 4-(4-Fluorophenyl)-2-hydroxythiazole | Antimicrobial / Agrochemical | Intermediate for antibacterial and antifungal agents | chemimpex.com |

| Thiazoline Derivatives | Various | Scaffolds for anti-HIV, neurological, and anticancer agents | rsc.org |

Structure Activity Relationship Sar Studies on 4 Hydroxythiazole 2 Yl Acetate Analogues

Elucidation of Pharmacophoric Requirements for Biological Activity

The biological activity of 4-hydroxythiazole derivatives is intrinsically linked to their specific arrangement of atoms and functional groups, which defines the pharmacophore. Studies have revealed that the 4-hydroxythiazole core is a crucial element for various biological activities. For instance, in the context of pyruvate kinase M2 (PKM2) activators, the 4-hydroxy-thiazolidine-2-thione scaffold was identified as a novel and essential component. nih.gov

Key pharmacophoric features often include:

The Thiazole (B1198619) Ring: This heterocyclic core serves as a central scaffold for the attachment of various substituents. Its electronic properties and ability to form hydrogen bonds are critical for target interaction.

The 4-Hydroxy Group: This group can act as both a hydrogen bond donor and acceptor, playing a pivotal role in anchoring the ligand to the active site of a biological target.

The Acetate (B1210297) Moiety at Position 2: The ester group can influence the compound's solubility, cell permeability, and metabolic stability. It may also engage in specific interactions with the target protein.

The relative spatial arrangement of these groups is paramount for optimal binding and biological response.

Impact of Substituent Modifications on Efficacy and Selectivity

Systematic modifications of the substituents on the 4-hydroxythiazole scaffold have a profound impact on the efficacy and selectivity of the resulting analogues. Research on various thiazole derivatives has provided insights into these relationships. mdpi.comacademie-sciences.frmdpi.com

For instance, in the development of N-hydroxythiazole-based inhibitors of factor inhibiting hypoxia-inducible factor-α (FIH), the systematic variation of four main structural features—the N-hydroxythiazole core, a carboxylate group, a linker region, and a terminal moiety—was undertaken to optimize selectivity. nih.govresearchgate.net This approach led to the discovery of derivatives with substantially improved selectivity for FIH over other related enzymes. nih.govresearchgate.net

The following table summarizes the general impact of substituent modifications on the activity of 4-hydroxythiazole analogues based on broader studies of similar heterocyclic compounds.

| Position of Substitution | Type of Substituent | Effect on Activity |

| Thiazole Ring Nitrogen | Alkyl, Aryl | Can modulate lipophilicity and steric interactions within the binding pocket. |

| Position 5 of Thiazole | Halogens, Small Alkyl Groups | Can influence electronic properties and provide additional binding interactions. |

| Acetate Moiety | Modification of the Ethyl Ester | Can affect pharmacokinetic properties such as hydrolysis rates and cell penetration. |

Conformational Flexibility and its Role in Ligand-Target Interactions

The conformational flexibility of 4-hydroxythiazole-2-yl acetate analogues is a critical determinant of their binding affinity and selectivity. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the target's binding site is essential for effective interaction.

Docking studies on 4-hydroxy-thiazolidine-2-thione derivatives have been used to rationalize the observed biological activities, demonstrating how the preferred conformation of the most active compounds fits within the target's active site. nih.gov These computational approaches, combined with experimental data, provide a deeper understanding of the dynamic nature of ligand-target interactions.

Strategies for Rational Design and Optimization of 4-Hydroxythiazole-Based Compounds

The insights gained from SAR studies provide a solid foundation for the rational design and optimization of novel 4-hydroxythiazole-based compounds with improved therapeutic profiles. nih.gov Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors. nih.gov

Key strategies include:

Structure-Guided Design: Utilizing X-ray crystallography and computational modeling to visualize and analyze ligand-target interactions. This approach has been successfully applied to optimize N-hydroxythiazole-derived inhibitors. nih.govresearchgate.net

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

Scaffold Hopping: Replacing the central thiazole core with other heterocyclic systems to explore new chemical space and potentially discover novel intellectual property.

The following table outlines a rational design workflow based on SAR data.

| Step | Action | Rationale |

| 1. Identification of Hit Compound | Initial screening to find a compound with desired biological activity. | To establish a starting point for optimization. |

| 2. SAR Exploration | Systematic modification of the hit compound and evaluation of biological activity. | To identify key pharmacophoric features and sensitive regions of the molecule. |

| 3. Target-Based Design | Use of structural information of the target to guide modifications. | To enhance binding affinity and selectivity. |

| 4. In Silico Modeling | Computational prediction of binding modes and affinities. | To prioritize the synthesis of the most promising analogues. |

| 5. Synthesis and Biological Evaluation | Chemical synthesis and in vitro/in vivo testing of designed compounds. | To validate the design hypothesis and identify lead candidates. |

Through these iterative cycles of design, synthesis, and testing, researchers can systematically refine the structure of 4-hydroxythiazole-based compounds to achieve the desired biological and therapeutic effects.

Computational and Theoretical Studies on Ethyl 2 4 Hydroxythiazol 2 Yl Acetate and Its Analogues

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of molecules. Such studies on thiazole (B1198619) derivatives have provided valuable information regarding electron density distribution, which is crucial for understanding a molecule's reactivity and intermolecular interactions. nih.gov For instance, DFT analysis has been employed to determine the electron density of novel thiazole derivatives, aiding in the identification of potential inhibitors for quorum sensing in Pseudomonas aeruginosa. nih.gov

The electronic properties, such as global hardness (η) and absolute softness (σ), of various thiazole derivatives have been calculated to predict their biological activity. A higher degree of softness in a compound can be correlated with increased biological activity. mdpi.com These calculations help in understanding the stability and reactivity of the thiazole ring system, which is a core component of Ethyl 2-(4-hydroxythiazol-2-yl)acetate.

Furthermore, DFT calculations have been instrumental in investigating the electronic and molecular structure aspects of related compounds, such as ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents. mdpi.com

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its protein target. For analogues of this compound, molecular docking studies have been crucial in identifying potential biological targets and elucidating binding modes.

For example, novel thiazole derivatives have been investigated as potential inhibitors of the LasR receptor in P. aeruginosa through molecular docking. These studies revealed that the derivatives fit well into the active site of the LasR protein, with interaction patterns comparable to known reference inhibitors. nih.gov Similarly, docking studies on thiazole-Schiff base derivatives have provided insights into their binding interactions and stability within the active sites of microbial proteins. rsc.org

In another study, new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives were evaluated as potential anti-diabetic agents using molecular docking against the α-amylase enzyme. The results indicated favorable inhibitory properties, with one compound exhibiting a strong docking score of -7.43 kcal/mol. nih.gov Furthermore, novel derivatives of ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate (B1210297) have been shown through molecular docking to have strong interactions with the VEGFR-2 receptor, suggesting their potential as anticancer agents. nih.gov

Below is a table summarizing the molecular docking results for some thiazole derivatives:

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Thiazole Derivative (D_152) | LasR of P. aeruginosa | Not Specified | Similar to reference compound |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile (4e) | α-amylase | -7.43 | Trp58, Trp59, Tyr62, Gln63, His101, Val107, lle148, Asn152, Leu162, Thr163, Gly164, Leu165, Asp197, Ala198, Asp 236, Leu237, His299, Asp300, His305 |

| Ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate (5d, 5g) | VEGFR-2 | Not Specified | ASN 923 |

Reaction Mechanism Elucidation through Computational Simulations (e.g., DFT, BET)

Computational simulations are powerful tools for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. For the synthesis of thiazole derivatives, computational studies can help in understanding the reaction pathways and predicting the formation of different isomers. mdpi.com

For instance, in the synthesis of certain thiazole derivatives from the reaction of heterocyclic amines with a phenacyl bromide derivative, spectral data alone was insufficient to distinguish between possible isomers. Structural modeling studies were employed to elucidate the actual structural forms of the products. mdpi.com

The synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, an analogue, involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate (B1199739). Theoretical considerations suggested the possibility of the starting material existing in a thione tautomeric form, which would lead to a different product. However, structural determination confirmed that the reaction proceeds through the thiolate form in an alkaline medium to yield the final product. nih.govresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com This analysis, coupled with molecular dynamics (MD) simulations, provides a dynamic picture of a molecule's behavior and stability over time.

MD simulations have been used to study the stability of thiazole derivatives complexed with their target proteins. For a novel thiazole derivative acting as a LasR antagonist, a 50 ns MD simulation demonstrated its ability to engage with the LasR binding site and disrupt the protein's dimer formation. nih.gov In another study, MD simulations of thiazole-Schiff base derivatives showed that the ligands remained stable inside the protein complex, with average root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values ranging between 0.5 Å and 2.5 Å. rsc.org

For a thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative complexed with α-amylase, MD simulations showed that the complex stabilized after 25 ns with minor perturbations. nih.gov The RMSF values indicated which amino acid residues of the protein interacted with the ligand during the simulation. nih.gov MD simulations have also been used to study the self-assembly of thiazoleamide derivatives with carbon nanohorns, revealing that the molecules form a dense packing pattern driven by van der Waals and electrostatic interactions. acs.org

The following table summarizes data from molecular dynamics simulations of some thiazole derivatives:

| Compound/Derivative | System | Simulation Time | Key Findings |

| Thiazole Derivative (D_152) | Complex with LasR | 50 ns | Demonstrated engagement with the binding site and protein dimer dissolution. nih.gov |

| Thiazole-Schiff base derivatives | Complex with target protein | Not Specified | Stable ligand binding with RMSD and RMSF values between 0.5 Å and 2.5 Å. rsc.org |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile (4e) | Complex with α-amylase | >80 ns | Complex stabilized after 25 ns. |

Future Research Directions and Therapeutic Implications

Development of Novel Therapeutic Agents Based on the 4-Hydroxythiazole Scaffold

The 4-hydroxythiazole core is a valuable starting point for the design of new drugs. globalresearchonline.net Its structural features allow for modifications that can lead to compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. acs.orgresearchgate.net For instance, derivatives of the 4-hydroxythiazole scaffold have shown potential as inhibitors of enzymes crucial for cancer progression and metastasis. acs.org

Researchers are actively exploring structure-activity relationships (SAR) to optimize the therapeutic potential of these compounds. By systematically altering different parts of the molecule, scientists can enhance potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov This has led to the identification of lead compounds with significant activity against various cancer cell lines. acs.org The development of these agents often involves creating a series of analogues and evaluating their biological effects to identify the most promising candidates for further development. acs.orgnih.govnih.gov

Table 1: Examples of Biologically Active Thiazole (B1198619) Derivatives

| Compound Class | Biological Activity | Reference |

| Thiazolyl Coumarin Derivatives | Antimicrobial | nih.gov |

| Thiazole-Based Copper Complexes | Anticancer, Antimicrobial | nih.gov |

| Thiazole-Sulfonamide Derivatives | Anticancer | nih.gov |

| 2-Ethylidenehydrazono-5-arylazothiazoles | Anti-hepatic cancer | nih.gov |

| Thiazole-based Acetylcholinesterase Inhibitors | Potential Anti-Alzheimer's | acs.org |

Exploration of Untapped Biological Targets for Thiazole Derivatives

The therapeutic potential of thiazole derivatives extends beyond their currently known targets. researchgate.net Researchers are investigating new biological pathways and molecular targets where these compounds might exert a therapeutic effect. researchgate.netfrontiersin.org This includes exploring their role as inhibitors of kinases, enzymes involved in cell signaling and proliferation, and as modulators of protein-protein interactions. frontiersin.orgwikipedia.org

The broad-spectrum activity of some thiazole derivatives suggests that they may interact with multiple targets, a characteristic that could be advantageous in treating complex diseases like cancer. researchgate.netfrontiersin.org Identifying these new targets is crucial for understanding the full therapeutic potential of the 4-hydroxythiazole scaffold and for developing novel treatment strategies. researchgate.net For example, some thiazole derivatives are being investigated as inhibitors of tubulin polymerization, a key process in cell division, making them potential anticancer agents. acs.orgfrontiersin.org Others have shown promise as inhibitors of enzymes like dihydrofolate reductase (DHFR), a target for antimicrobial drugs. johnshopkins.edu

Advancements in Asymmetric Synthesis of Chiral 4-Hydroxythiazole Analogues

Many biologically active molecules are chiral, meaning they exist in two non-superimposable mirror-image forms called enantiomers. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, the ability to synthesize a single enantiomer, a process known as asymmetric synthesis, is of paramount importance in drug development. chiralpedia.comresearchgate.net

Recent advancements in catalytic asymmetric synthesis are providing new tools to create chiral 4-hydroxythiazole analogues with high enantiomeric purity. chiralpedia.comnih.gov These methods often employ chiral catalysts, such as metal complexes or small organic molecules, to control the stereochemical outcome of a reaction. chiralpedia.commdpi.com The development of efficient and selective methods for the asymmetric synthesis of these compounds is a key area of research, as it allows for the production of enantiomerically pure drugs with improved safety and efficacy. chiralpedia.comresearchgate.net

Integration of In Silico Methods for Accelerated Drug Discovery

Computational methods, or in silico techniques, are playing an increasingly important role in accelerating the drug discovery process. nih.gov These methods allow researchers to screen large libraries of virtual compounds, predict their biological activity, and optimize their properties before they are synthesized in the laboratory. nih.govresearchgate.net

For thiazole derivatives, molecular docking studies are used to predict how these compounds will bind to their biological targets. nih.govnih.gov This information can be used to design new molecules with improved binding affinity and selectivity. nih.gov In addition, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction helps to identify candidates with favorable pharmacokinetic properties early in the development process, reducing the time and cost of drug discovery. nih.gov The use of these computational tools is becoming standard practice in the design and development of new therapeutic agents based on the 4-hydroxythiazole scaffold. nih.govnih.gov

Investigation of Degradation Pathways and Environmental Fate of Thiazole Acetates

Understanding the environmental fate of pharmaceutical compounds is crucial for assessing their potential long-term impact. fera.co.ukmdpi.com This includes studying their degradation pathways in different environmental compartments, such as soil and water. fera.co.uk For thiazole acetates, research is needed to determine how they break down and what transformation products are formed. nih.govworktribe.com

Studies have shown that some azole compounds can be persistent in the environment and that their degradation products may also have biological activity. nih.gov Therefore, it is important to investigate the complete life cycle of these compounds, from their synthesis and use to their ultimate fate in the environment. fera.co.uk This includes assessing their potential for bioaccumulation and toxicity to non-target organisms. mdpi.comnih.gov Such studies are essential for ensuring the environmental safety of new drugs developed from the 4-hydroxythiazole scaffold.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(4-hydroxythiazol-2-yl)acetate, and how can reaction conditions be optimized?

The synthesis typically involves refluxing a benzothioamide derivative (e.g., 4-methyl-benzothioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol for 1 hour, followed by extraction and purification via silica gel chromatography . For analogous compounds, optimizing stoichiometry (e.g., 1:1 molar ratio) and reaction temperature (e.g., 273 K) improves yield (up to 80%) . Post-reaction treatment with dilute HCl and repeated washing ensures purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR/IR spectroscopy : To confirm functional groups (e.g., thiazole ring, ester carbonyl).

- Elemental microanalysis : Ensures purity (deviation ≤ 0.4% from theoretical values) .

- X-ray crystallography : Resolves crystal packing and bond lengths (e.g., monoclinic system, space group P2₁/c, a = 12.582 Å, b = 14.790 Å, c = 21.406 Å) . Data collection with Mo Kα radiation (λ = 0.71075 Å) and refinement via SHELXL are standard.

Advanced Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations using gradient expansions for local kinetic-energy density (e.g., Colle-Salvetti correlation-energy formula) model electron distribution and reactivity . For related thiazole derivatives, frontier molecular orbital analysis (HOMO-LUMO gaps) and thermodynamic parameters (e.g., Gibbs free energy) are computed using B3LYP/6-31G(d) basis sets . These methods help predict sites for electrophilic/nucleophilic attacks.

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include:

- Disorder in flexible groups : Mitigated by refining anisotropic displacement parameters (Uiso, U11, U22) .

- Twinned crystals : Resolved using SHELXD for structure solution and SHELXL for least-squares refinement .

- High-resolution data : SHELXPRO interfaces manage macromolecular datasets, while SHELXC preprocesses reflection data .

Q. What degradation pathways occur under aerobic conditions, and how are they monitored?

Spontaneous aerobic oxidation of analogous thiazole esters introduces hydroxyl groups at the α-position, forming derivatives like ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate . Degradation is tracked via:

- GC-MS : Identifies volatile byproducts (e.g., fragment ions at m/z 177, 149) .

- HPLC : Monitors parent compound depletion.

- X-ray diffraction : Confirms structural changes in degradation products .

Methodological Notes

- Synthesis : Use anhydrous sodium sulfate for drying and ether for extraction to minimize side reactions .

- Crystallography : Collect data at 298 K with ω-scan mode (2θmax = 54.96°) for optimal resolution .

- DFT : Validate computational models against experimental crystallographic data (e.g., bond lengths, angles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.